molecular formula C23H14ClF2N3 B2863124 1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-80-2

1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2863124
CAS No.: 901020-80-2
M. Wt: 405.83
InChI Key: LOECBVWNBNINNS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a pyrazole ring fused to a quinoline moiety, with various substituents including a chlorophenyl group, difluorophenyl group, and a methylphenyl group. Pyrazoloquinolines are known for their diverse pharmacological activities and have been studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The choice of reagents and conditions can be optimized to achieve high yields and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the nitro or carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, such as the chlorine atom on the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. This compound has been shown to inhibit certain enzymes and receptors by binding to their active sites. For example, it can inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

The presence of different substituents on the pyrazoloquinoline scaffold can significantly impact the compound’s chemical and biological properties. The unique combination of substituents in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF2N3/c1-13-2-4-14(5-3-13)22-18-12-27-21-11-20(26)19(25)10-17(21)23(18)29(28-22)16-8-6-15(24)7-9-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOECBVWNBNINNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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